“2-(2-Chloroethoxy)propane” is a chemical compound with the molecular formula C5H11ClO . Its molecular weight is 122.59 g/mol . It is also known by other names such as “2-Chloroethyl isopropyl ether” and "Propane, 2-(2-chloroethoxy)-" .
The synthesis of similar compounds involves the reaction of 2-propoxyethanol with thionyl chloride . Another method involves the reaction of diglycol (di-(2-hydroxyethoxy)-ether) with metaboric acid anhydride to obtain an intermediate metaboric acid tri-(2-chloroethyl-1-radical)-ethyl ester .
The InChI code for “2-(2-Chloroethoxy)propane” is InChI=1S/C5H11ClO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3
. The Canonical SMILES is CC(C)OCCCl
.
“2-(2-Chloroethoxy)propane” has a density of 0.9±0.1 g/cm³ . Its boiling point is 120.1±13.0 °C at 760 mmHg . The vapour pressure is 18.5±0.2 mmHg at 25°C . The enthalpy of vaporization is 34.3±3.0 kJ/mol . The flash point is 38.5±15.2 °C . The index of refraction is 1.406 .
2-(2-Chloroethoxy)propane, commonly referred to as 1-(2-Chloroethoxy)propane, is an organic compound with the molecular formula CHClO. This compound features a chloroethyl group attached to a propane backbone, making it a significant reagent in organic synthesis. Its primary applications lie in the synthesis of various chemical intermediates and its role as an alkylating agent in pharmaceutical manufacturing.
This compound can be synthesized from readily available starting materials, particularly through the reaction of propoxy ethanol with thionyl chloride or phosphorus trichloride. The synthesis typically results in the formation of 1-(2-Chloroethoxy)propane alongside by-products such as sulfur dioxide and hydrogen chloride .
2-(2-Chloroethoxy)propane is classified as an alkyl halide, specifically a chloroether. Alkyl halides are compounds in which a halogen atom replaces one or more hydrogen atoms in an alkane. This classification is essential for understanding its reactivity and applications in organic chemistry.
The synthesis of 2-(2-Chloroethoxy)propane can be achieved through several methods, with the most common involving the chlorination of propoxy ethanol using thionyl chloride. The reaction proceeds as follows:
This reaction highlights the transformation of propoxy ethanol into 1-(2-Chloroethoxy)propane, with thionyl chloride acting as a chlorinating agent.
The reaction conditions typically involve heating the reactants under reflux to facilitate the chlorination process. The efficiency of this method can be influenced by factors such as temperature, reaction time, and the molar ratio of reactants. For optimal yields, controlled conditions are necessary to minimize side reactions and maximize product purity .
1-(2-Chloroethoxy)propane participates in various chemical reactions due to its reactive chloro group:
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The choice of reagents and reaction conditions significantly influences the yield and selectivity of the desired products .
As an alkylating agent, 2-(2-Chloroethoxy)propane acts by transferring its chloroethyl group to nucleophiles during chemical reactions. This process is crucial in organic synthesis for forming carbon-carbon bonds or introducing functional groups into molecules.
The mechanism typically involves:
This mechanism underlies its utility in synthesizing complex organic compounds .
These properties make it suitable for various applications in synthetic chemistry while necessitating caution during handling .
The primary applications of 2-(2-Chloroethoxy)propane include:
Initial synthetic routes to 2-(2-chloroethoxy)propane (C5H11ClO, MW 122.59 g/mol) relied on classical etherification approaches followed by halogenation. The foundational method involved the reaction of propoxyethanol (2-propoxyethanol) with chlorinating agents under harsh conditions. Thionyl chloride (SOCl2) and phosphorus trichloride (PCl3) served as the principal chlorination reagents, generating the target compound alongside corrosive byproducts including hydrogen chloride (HCl) and sulfur dioxide (SO2) or phosphorus oxides [4].
These early procedures operated under reflux conditions without specialized catalysts, requiring prolonged reaction times (6-12 hours) and exhibiting limited selectivity. The absence of controlled reaction parameters frequently led to undesirable side reactions such as:
Product isolation involved cumbersome purification techniques, typically repetitive aqueous washes followed by fractional distillation. These processes yielded 2-(2-chloroethoxy)propane with moderate efficiency (65-75% yields) and variable purity (85-92% by gas chromatography), establishing a baseline for later methodological refinements [1] [4]. The physical characteristics of the crude product—a clear liquid with a distinctive ether-like odor, density of 0.97 g/cm³ at 20°C, and boiling point of 129°C—were documented during this period [4].
Significant improvements emerged through the strategic implementation of catalytic systems designed to enhance reaction efficiency and selectivity. The critical innovation involved replacing stoichiometric chlorinating agents with catalyzed thionyl chloride reactions, which minimized byproduct generation and improved atom economy. Chinese Patent CN105348052A documented a transformative approach using a synergistic catalyst blend comprising pyridine, dimethylformamide (DMF), and dimethylamine hydrochloride [1].
This catalytic triad operates through distinct mechanistic pathways:
Table 1: Catalytic Systems for 2-(2-Chloroethoxy)propane Synthesis
Catalyst Combination | Temperature Profile | Reaction Time | Byproduct Management |
---|---|---|---|
Pyridine/DMF/Dimethylamine HCl | Dropwise addition at 10-15°C → Ramp to 55-60°C | 4-5 hours | SO2 gas venting, solid alkali neutralization |
Uncatalyzed SOCl2 | Reflux at 80°C | 8-12 hours | Aqueous NaOH washes |
The modern protocol features controlled reagent addition—slow introduction of thionyl chloride to propoxyethanol maintained at 10-15°C prevents thermal runaway. Subsequent temperature elevation to 55-60°C with continuous stirring ensures complete conversion within 4-5 hours. A revolutionary workup technique involves direct addition of solid alkali (NaOH or KOH pellets) post-reaction to neutralize residual SOCl2 and HCl, eliminating aqueous washes and significantly reducing wastewater output. Final filtration yields high-purity (>97%) product with isolated yields exceeding 90% [1].
Methodological evolution reveals stark contrasts in efficiency, safety, and practicality between early and modern synthetic routes. Three generations of protocols demonstrate progressive refinement:
Table 2: Performance Metrics Across Synthetic Generations
Synthetic Method | Average Yield (%) | Purity (%) | Reaction Scale Demonstrated | Key Limitation |
---|---|---|---|---|
PCl3 (1950s-60s) | 65 ± 5 | 85 ± 3 | Laboratory (≤1 kg) | Phosphorus sludge disposal |
Uncatalyzed SOCl2 (1970s-90s) | 73 ± 4 | 90 ± 2 | Pilot plant (10 kg) | SO2 emission control |
Catalyzed SOCl2 (Post-2010) | 92 ± 2 | 97 ± 1 | Industrial (100 kg+) | Catalyst cost premium |
The catalytic methodology documented in CN105348052A represents the current state-of-the-art, resolving historical constraints through:
Despite these advancements, industrial adoption faces trade-offs between catalyst expense and operational savings. The ~15% higher reagent cost for catalytic synthesis is offset by reduced waste treatment requirements and superior yield, establishing it as the preferred method for high-value applications where purity constraints exclude earlier approaches.
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